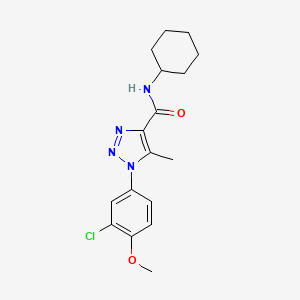

1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a cyclohexyl substituent on the carboxamide moiety. The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while carboxamide substituents are introduced via coupling reactions using reagents such as EDCI/HOBt .

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h8-10,12H,3-7H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPYADUHQROET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body.

Mode of Action

It’s known that such compounds generally interact with their targets, leading to a series of biochemical reactions.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring that contributes to its biological properties. The presence of a chloro and methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activity of similar triazole derivatives against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown effectiveness against leukemia cell lines such as K-562 and HL-60.

Table 1: Antiproliferative Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4a | K-562 | 0.5 | |

| Compound 4b | HL-60 | 0.8 | |

| 1-(3-Chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-triazole | Jurkat | TBD | TBD |

Note: The specific IC50 values for the compound are not yet available; further studies are needed.

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds within this class exhibit potent antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Metronidazole Triazole Derivative | Antifungal | 10 | |

| Compound X | Antibacterial | 15 |

The biological activity of this compound may involve several mechanisms:

- DNA Intercalation : Some triazoles can intercalate into DNA, leading to replication inhibition.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : Triazoles can act as inhibitors of specific enzymes involved in cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of a closely related triazole compound that demonstrated significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, revealing that the compound induced G0/G1 phase arrest and increased caspase activity.

Comparison with Similar Compounds

Key Observations :

- Aryl Group Influence : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. The 3-chloro-4-methoxy substitution in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl) .

- Amide Substituents : Cyclohexyl groups (target compound) confer rigidity and may enhance selectivity for sterically constrained targets compared to flexible alkyl chains (e.g., propyl) .

- Position 5 Modifications: Methyl groups (target compound) are common, but cyclopropyl or amino substituents (e.g., in and ) can alter electronic properties and bioactivity .

Example :

- Target Compound Synthesis (inferred from and ):

- Yield Comparison : Similar compounds (e.g., 3a–3p in ) show yields of 62–71%, suggesting moderate efficiency due to steric hindrance from bulky substituents .

Crystallographic and Computational Studies

- Hirshfeld Surface Analysis : Used in and to quantify intermolecular interactions. For example, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide shows dominant H-bonding (N–H···O) and π-π stacking interactions .

- SHELX Refinement : Structures of analogues (e.g., ZIPSEY in ) were resolved using SHELXL, confirming planar triazole cores and substituent conformations .

Q & A

Advanced Research Question

Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Validate with co-crystallized ligands.

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.

QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on IC values .

How to analyze the electronic effects of substituents on the triazole core's reactivity?

Advanced Research Question

- Hammett Constants : Quantify electron-withdrawing (Cl: σ=0.23) vs. donating (OCH: σ=-0.27) effects.

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the triazole ring .

What are common impurities formed during synthesis, and how to characterize them?

Basic Research Question

- Byproducts : Unreacted azide intermediates or regioisomeric triazoles.

- Detection : LC-MS (ESI+) to identify m/z peaks corresponding to impurities.

- Mitigation : Optimize stoichiometry (1:1.2 azide:alkyne ratio) and reaction time .

How to design a structure-activity relationship (SAR) study for this compound's antimicrobial activity?

Advanced Research Question

Substituent Variation : Synthesize analogs with halogens (F, Br) or alkyl groups at the 4-methoxyphenyl position.

Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.

Correlation Analysis : Plot logP vs. activity to assess hydrophobicity-driven efficacy .

What are best practices for ensuring reproducibility in the synthesis of this compound?

Basic Research Question

- Documentation : Detailed logs of solvent batches, catalyst sources, and ambient conditions.

- Validation : Cross-validate NMR and HRMS data with independent labs.

- Automation : Use flow chemistry for precise control of reaction parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.